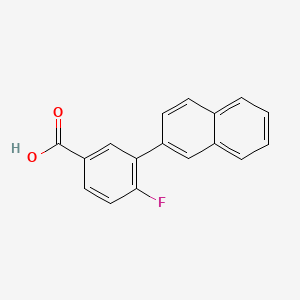

4-Fluoro-3-(naphthalen-2-YL)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO2/c18-16-8-7-14(17(19)20)10-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFNLEZVWLLXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690420 | |

| Record name | 4-Fluoro-3-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261911-29-8 | |

| Record name | 4-Fluoro-3-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Crystallographic Analysis of 4 Fluoro 3 Naphthalen 2 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-fluoro-3-(naphthalen-2-yl)benzoic acid, providing detailed information about the chemical environment, connectivity, and spatial relationships of its hydrogen and carbon atoms.

The ¹H and ¹³C NMR spectra are predicted to exhibit distinct signals corresponding to the protons and carbons of the fluorobenzoic acid and naphthalene (B1677914) moieties. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups and the anisotropic effects of the aromatic rings.

Proton (¹H) NMR: The spectrum would display signals in the aromatic region (typically δ 7.0-8.5 ppm) and a characteristic downfield signal for the carboxylic acid proton (δ > 10 ppm), which may be broad. The protons on the fluorobenzoic acid ring will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The seven protons of the naphthalene ring will appear as a series of multiplets, with chemical shifts and couplings consistent with a 2-substituted naphthalene system. researchgate.netbohrium.comnih.govnih.gov

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show 17 distinct resonances. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (δ > 165 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant. The remaining aromatic carbons will appear in the typical range of δ 115-140 ppm, with their precise shifts determined by the substitution pattern. researchgate.netbohrium.comnih.govnih.gov

Predicted NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid | > 10 (s, broad, 1H) | ~168 |

| Naphthalene Ring | 7.5 - 8.2 (m, 7H) | 125 - 135 |

| Fluorobenzoic Acid Ring | 7.2 - 8.1 (m, 3H) | 115 - 165 (C-F coupling expected) |

To confirm the precise assignments and connectivity, two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the fluorobenzoic acid and naphthalene rings, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Molecular Fingerprinting

FTIR and Raman spectroscopy provide a vibrational fingerprint of the molecule, identifying the functional groups present. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would appear in the 2500–3300 cm⁻¹ region, a result of strong hydrogen bonding in the dimeric structure. docbrown.info A strong, sharp C=O stretching vibration is expected around 1700 cm⁻¹. docbrown.infoquora.comresearchgate.net The C-O stretch and O-H bend will appear in the 1400-1200 cm⁻¹ and ~920 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations will be observed in the 1600–1450 cm⁻¹ range, and the C-F stretching vibration should produce a strong band around 1250-1100 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often strong in the Raman spectrum, providing further structural confirmation. The C=O stretch would also be visible, though typically weaker than in the FTIR spectrum.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Aromatic Rings | C=C stretch | 1450 - 1600 | Medium-Strong |

| Carboxylic Acid | C-O stretch / O-H bend | 1200 - 1400 | Medium |

| Aromatic C-F | C-F stretch | 1100 - 1250 | Strong |

Electronic Absorption (UV-Visible) Spectroscopy for Chromophore Analysis and Photoresponsive Systems

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The chromophore of this compound consists of two connected aromatic systems, creating an extended π-conjugated system. uobabylon.edu.iq

This extended conjugation, characteristic of biaryl compounds, is expected to result in a bathochromic (red) shift of the absorption maxima (λmax) compared to the individual fluorobenzoic acid and naphthalene chromophores. bohrium.comnumberanalytics.com The spectrum would likely show intense π → π* transitions. The fine vibrational structure often seen in the spectrum of naphthalene itself may be broadened or lost due to the substitution and the non-coplanar arrangement of the rings. The absorption profile would be sensitive to solvent polarity. acs.org

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound and to study its fragmentation patterns.

Exact Mass: The molecular formula of this compound is C₁₇H₁₁FO₂. Its calculated monoisotopic mass is 278.0743 g/mol . HRMS would be able to confirm this mass with high precision (typically within 5 ppm).

Fragmentation Pathways: In electron ionization mass spectrometry (EI-MS), aromatic carboxylic acids typically show a prominent molecular ion peak (M⁺˙). youtube.comwhitman.edu The fragmentation is expected to proceed through characteristic pathways: jove.commiamioh.edu

Loss of a hydroxyl radical: A significant peak corresponding to the [M - OH]⁺ fragment (m/z 261) due to the cleavage of the C-OH bond.

Loss of a carboxyl group: A peak corresponding to the [M - COOH]⁺ fragment (m/z 233), forming a fluoronaphthyl-phenyl cation.

Decarbonylation: The [M - OH]⁺ fragment can further lose carbon monoxide (CO) to yield a fragment at m/z 233.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be reliably predicted from the vast library of known benzoic acid and biaryl structures. nih.govacs.org

Molecular Geometry: The molecule is not expected to be planar. Due to steric hindrance between the ortho-hydrogen on the naphthalene ring and the protons/fluorine on the benzoic acid ring, a significant dihedral angle between the planes of the two aromatic rings is anticipated.

Crystal Packing: The most prominent feature of the crystal packing of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.net It is highly probable that this compound would adopt this dimeric structure in the solid state. These dimers would then pack into a stable crystalline lattice, likely influenced by π-π stacking interactions between the extensive aromatic systems of the naphthalene moieties. acs.org

Predicted Crystallographic Properties

| Parameter | Predicted Value / Feature |

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Likely Centrosymmetric (e.g., P2₁/c, P-1) |

| Key Supramolecular Motif | Centrosymmetric Carboxylic Acid Dimer (R²₂(8) synthon) |

| Molecular Conformation | Non-planar (significant dihedral angle between rings) |

| Other Interactions | π-π stacking, C-H···O interactions, C-H···F interactions |

Analysis of Intramolecular Conformation and Torsion Angles

The intramolecular conformation of this compound is primarily determined by the rotational freedom around the single bonds connecting the benzoic acid moiety and the naphthalene ring, as well as the orientation of the carboxylic acid group. The key torsion angle would be that between the plane of the phenyl ring and the plane of the naphthalene ring. This dihedral angle is influenced by the steric hindrance between the ortho-substituents and the electronic effects of the fluorine and carboxylic acid groups.

Another significant conformational feature is the orientation of the carboxylic acid group relative to the phenyl ring. The planarity of this group with the aromatic ring is often favored to maximize conjugation, but steric clashes can force it to twist out of the plane. In many benzoic acid derivatives, the carboxylic acid group is nearly coplanar with the benzene (B151609) ring. For instance, in 3-Fluoro-4-methylbenzoic acid, the dihedral angle between the benzene ring and the carboxyl group is a mere 6.2(1)°. researchgate.net However, significant twisting can occur due to intramolecular interactions.

A hypothetical data table for torsion angles is presented below to illustrate how such data would be displayed if available.

| Torsion Angle | Value (°) |

| Phenyl Ring - Naphthalene Ring | Data not available |

| Phenyl Ring - Carboxylic Acid Group | Data not available |

Investigation of Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). It is highly probable that this compound would form centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netresearchgate.netnih.gov This is a very common and stable motif in the crystal structures of carboxylic acids. The fluorine atom could also potentially participate in weaker C—H···F interactions. nih.gov

A representative data table for potential hydrogen bonding is shown below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |

| O-H···O | Data not available | Data not available | Data not available | Data not available | Data not available |

π-Stacking: The presence of two large aromatic systems, the fluorinated benzene ring and the naphthalene ring, strongly suggests that π-π stacking interactions would play a significant role in the crystal structure. nih.gov These interactions can occur between the naphthalene rings of adjacent molecules, the phenyl rings, or even between a phenyl and a naphthalene ring. The geometry of these interactions can be face-to-face or offset (displaced). researchgate.net The electron-rich π-system of the naphthalene and the fluorinated phenyl ring could lead to complex electrostatic interactions influencing the stacking arrangement. mostwiedzy.pl

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple sites for intermolecular interactions. Given the potential for different arrangements of the naphthalene and benzoic acid moieties (conformational polymorphism) and varied hydrogen bonding or π-stacking patterns (packing polymorphism), it is conceivable that this compound could exhibit polymorphism.

The study of its crystal structure would be a key aspect of crystal engineering, where an understanding of the intermolecular interactions could allow for the design of new crystalline forms with desired physical properties. The interplay between the strong O-H···O hydrogen bonds and the weaker but significant π-stacking and C-H···F interactions would be of primary interest in understanding and controlling the supramolecular assembly of this molecule.

Without experimental data, further discussion on the specific polymorphic behavior or crystal engineering strategies for this particular compound remains theoretical.

Computational and Theoretical Investigations on the Molecular and Electronic Structure of 4 Fluoro 3 Naphthalen 2 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations could provide a detailed understanding of the optimized molecular geometry of 4-fluoro-3-(naphthalen-2-yl)benzoic acid, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations would yield crucial electronic properties like total energy, dipole moment, and Mulliken atomic charges, offering insights into the molecule's polarity and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller energy gap suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a localized picture of the electron density in a molecule, which is useful for understanding charge transfer, hyperconjugative interactions, and hybridization. An NBO analysis of this compound would elucidate the nature of the bonding within the molecule and quantify the extent of electron delocalization between the benzoic acid and naphthalene (B1677914) moieties.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MEP map of this compound would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, providing valuable information about its intermolecular interactions and reactivity patterns.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations of this compound could be used to investigate its conformational flexibility, identifying the most stable conformers and the energy barriers between them. Furthermore, by including solvent molecules in the simulation, the effects of solvation on the structure and dynamics of the compound could be explored.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. If a dataset of related compounds with known properties were available, a QSPR model could be developed to predict various properties of this compound, such as its solubility, boiling point, and biological activity.

Chemical Reactivity and Derivatization Chemistry of 4 Fluoro 3 Naphthalen 2 Yl Benzoic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a variety of related compounds. Key transformations include esterification, amide formation, and reduction.

Esterification: The conversion of 4-fluoro-3-(naphthalen-2-yl)benzoic acid to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. rug.nl This reaction is versatile and can be used with a wide range of alcohols to produce esters with various functional properties. researchgate.netiajpr.com Additionally, Lewis acid catalysts can be employed to promote esterification, often under milder conditions. rug.nl The choice of alcohol can range from simple alkyl alcohols to more complex polyols, allowing for the synthesis of esters with tailored characteristics for applications in materials science and as plasticizers. google.com

Amide Formation: The carboxylic acid can be readily converted to amides through reaction with amines. Direct condensation of the carboxylic acid and an amine can be facilitated by coupling agents or by heating. rsc.org For instance, titanium(IV) chloride (TiCl₄) has been shown to be an effective mediator for the one-pot synthesis of amides from carboxylic acids and amines. nih.gov This transformation is crucial for the incorporation of the 4-fluoro-3-(naphthalen-2-yl)benzoyl moiety into peptides and other biologically relevant molecules.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, proceeding through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group. libretexts.org This reaction first forms an aldehyde intermediate which is immediately further reduced to the alcohol. libretexts.org Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another effective reagent for this reduction and is often preferred due to its milder reaction conditions and higher selectivity. libretexts.org

| Transformation | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | 4-Fluoro-3-(naphthalen-2-yl)benzoate Ester |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC) or Heat | 4-Fluoro-3-(naphthalen-2-yl)benzamide |

| Reduction | LiAlH₄ or BH₃/THF | (4-Fluoro-3-(naphthalen-2-yl)phenyl)methanol |

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

The fluorinated benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity of these reactions being influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking a strong electrophile. youtube.com The carboxylic acid group is a deactivating, meta-directing substituent, while the fluorine atom is a deactivating, ortho-, para-directing substituent. The bulky naphthalene (B1677914) group at the 3-position will sterically hinder attack at the 2- and 4-positions. Therefore, electrophilic attack is most likely to occur at the 5-position, which is meta to the carboxylic acid and ortho to the fluorine, and less sterically hindered. Common EAS reactions include nitration (using nitric and sulfuric acid to generate the nitronium ion, NO₂⁺), halogenation (using a halogen with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). minia.edu.eglibretexts.org

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate attack by a nucleophile. masterorganicchemistry.com While the carboxylic acid group is electron-withdrawing, the fluorine atom, although deactivating in EAS, can act as a good leaving group in NAS. youtube.com For nucleophilic attack to occur, the ring must be sufficiently electron-deficient. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, a strong nucleophile could potentially displace the fluorine atom. The rate of this substitution would be influenced by the electronic nature of the other substituents and the reaction conditions.

| Reaction Type | Directing Effects | Predicted Major Product Position |

|---|---|---|

| Electrophilic Aromatic Substitution | -COOH (meta-directing, deactivating), -F (ortho, para-directing, deactivating), Naphthyl (steric hindrance) | 5-position |

| Nucleophilic Aromatic Substitution | -F as leaving group, -COOH (electron-withdrawing) | 4-position (displacement of Fluorine) |

Reactivity of the Naphthalene Moiety: Addition and Oxidation Reactions

The naphthalene ring system is generally more reactive than benzene towards electrophilic attack, addition, and oxidation reactions due to its lower resonance energy per ring. nih.gov

Addition Reactions: Catalytic hydrogenation of the naphthalene moiety can lead to the formation of tetralin or decalin derivatives, depending on the reaction conditions. This allows for the modification of the steric and electronic properties of the molecule.

Oxidation Reactions: The naphthalene ring can be oxidized under various conditions. For instance, oxidation with strong oxidizing agents can lead to the formation of phthalic acid derivatives. The regioselectivity of the oxidation will depend on the specific reagents and conditions employed. The presence of the fluorinated benzoic acid substituent will also influence the reactivity of the naphthalene ring.

Cyclization Reactions Leading to Novel Heterocyclic Systems Incorporating Compound Fragments

The structure of this compound provides a scaffold for the synthesis of novel heterocyclic systems. The presence of the carboxylic acid and the ortho-fluorine atom on the benzene ring, along with the adjacent naphthalene moiety, allows for intramolecular cyclization reactions. For example, under appropriate conditions, the carboxylic acid could potentially react with a suitably functionalized naphthalene ring to form a lactone. Furthermore, derivatization of the carboxylic acid to an amide, followed by intramolecular cyclization, could lead to the formation of nitrogen-containing heterocycles. The use of fluorous synthesis techniques could also be employed to facilitate the creation and purification of complex heterocyclic structures derived from this fluorinated building block. nih.gov

Photochemical Behavior and Potential for Photoinduced Transformations

The photochemical behavior of this compound is expected to be influenced by both the fluorinated benzoic acid and the naphthalene chromophores. Naphthalene itself is known to undergo various photochemical reactions, including cycloadditions and rearrangements. The presence of the fluoro and carboxylic acid substituents on the attached benzene ring can modify the excited-state properties of the naphthalene moiety.

Studies on related fluorinated benzoic acids have shown that they can undergo conformational changes upon irradiation. mdpi.com For instance, in 2-fluoro-4-hydroxy benzoic acid, near-IR irradiation can induce rotamerization of the carboxylic acid group. mdpi.com It is plausible that this compound could exhibit similar photo-responsive behavior. Furthermore, the molecule could potentially undergo photoinduced intramolecular cyclization or other transformations, leading to the formation of novel photoproducts. The specific photochemical pathways would depend on the excitation wavelength and the reaction medium.

Advanced Applications of 4 Fluoro 3 Naphthalen 2 Yl Benzoic Acid and Its Analogs in Chemical Synthesis and Materials Science

Strategic Building Blocks in Complex Organic Synthesis

Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and conformational preferences. The carboxylic acid functionality in 4-Fluoro-3-(naphthalen-2-YL)benzoic acid serves as a versatile handle for a wide array of chemical transformations, including amidation, esterification, and various coupling reactions.

The naphthalene (B1677914) unit introduces a large, rigid, and planar aromatic system, which can be exploited to construct complex molecular architectures with well-defined three-dimensional structures. This is particularly valuable in the synthesis of enzyme inhibitors and receptor ligands, where precise spatial arrangement of functional groups is crucial for biological activity. While specific examples for this compound are not documented, its analogs like 4-fluoro-3-methylbenzoic acid are known to be valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). nbinno.comossila.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | N-substituted amides |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Esters |

| Suzuki Coupling | Aryl boronic acid, Palladium catalyst, Base | Biaryl compounds |

| Sonogashira Coupling | Terminal alkyne, Palladium and Copper catalysts, Base | Aryl alkynes |

| Reduction of COOH | Reducing agent (e.g., LiAlH₄) | (4-Fluoro-3-(naphthalen-2-yl)phenyl)methanol |

Precursors for Polymeric and Supramolecular Architectures

The rigid structure and functional groups of this compound make it an attractive monomer for the synthesis of high-performance polymers. The introduction of the bulky and planar naphthalene group into a polymer backbone can enhance thermal stability, mechanical strength, and introduce interesting photophysical properties. Polyamides and polyesters derived from this monomer would be expected to exhibit liquid crystalline behavior due to the rigid-rod nature of the repeating units.

In the realm of supramolecular chemistry, the carboxylic acid group can participate in hydrogen bonding to form well-ordered assemblies such as dimers, chains, or more complex networks. researchgate.net The naphthalene moiety can engage in π-π stacking interactions, which are crucial for the self-assembly of molecules into organized supramolecular structures. The interplay of hydrogen bonding, π-π stacking, and potentially halogen bonding (involving the fluorine atom) could lead to the formation of novel supramolecular architectures with applications in areas like molecular recognition and host-guest chemistry.

Design of Functional Materials with Tunable Chemical Properties

The unique combination of a polar carboxylic acid, an electronegative fluorine atom, and a large hydrophobic naphthalene unit suggests that materials derived from this compound could possess tunable chemical properties. For instance, by modifying the carboxylic acid group, the solubility and self-assembly behavior of the molecule can be controlled.

The incorporation of this building block into larger systems, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could lead to materials with tailored porosity, surface area, and chemical functionality. Such materials could find applications in gas storage, separation, and catalysis. While research on this specific compound is not available, studies on related fluorinated and naphthalene-containing linkers in MOFs have demonstrated their potential for creating robust and functional materials. henu.edu.cn

Exploration in Photoresponsive Systems and Energy Transfer Processes

Naphthalene derivatives are well-known for their fluorescent properties. The naphthalene moiety in this compound is expected to be photoactive, absorbing UV light and emitting in the blue region of the spectrum. The fluorine substitution can potentially modulate the photophysical properties, such as the quantum yield and lifetime of the excited state.

This inherent fluorescence makes this compound and its derivatives promising candidates for use in photoresponsive systems and as components in energy transfer cassettes. In such systems, the naphthalene unit can act as an energy donor, transferring its excitation energy to an acceptor molecule. This process is fundamental to the operation of various optical devices, including organic light-emitting diodes (OLEDs) and fluorescent sensors. The carboxylic acid group provides a convenient point of attachment for linking the naphthalene chromophore to other molecular components. Research on similar naphthalimide derivatives has shown their potential as fluorescent labels. nuph.edu.ua

Methodological Frameworks in Medicinal Chemistry Utilized with 4 Fluoro 3 Naphthalen 2 Yl Benzoic Acid Derivatives

Systematic Structure-Activity Relationship (SAR) Methodologies for Structural Modification and Chemical Space Exploration

Systematic Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aimed at understanding how specific structural features of a molecule contribute to its biological activity. For a molecule such as 4-Fluoro-3-(naphthalen-2-YL)benzoic acid, a systematic SAR exploration would involve the synthesis and biological evaluation of a series of analogues. This process allows researchers to build a comprehensive map of the chemical space around the core scaffold and identify key pharmacophoric elements.

The exploration would methodically alter three main components of the molecule:

The Benzoic Acid Moiety: Modifications would include altering the position of the carboxylic acid group (ortho, meta, para), replacing it with bioisosteres such as tetrazoles or acyl sulfonamides, and introducing additional substituents on the phenyl ring. The fluorine atom at the 4-position is a key feature; analogues would be synthesized with the fluorine at different positions or replaced by other halogens (Cl, Br) or small electron-withdrawing or donating groups to probe the electronic and steric requirements at this position.

The Naphthalene (B1677914) Ring: The point of attachment to the benzoic acid ring (position 3) would be varied. Isomers with the naphthalene connected at other positions of the benzoic acid ring would be synthesized. Furthermore, the substitution pattern on the naphthalene ring itself would be explored. Analogues with substituents such as hydroxyl, methoxy, or small alkyl groups at various positions on the naphthalene system would be created to understand the impact on activity.

The Linkage between the Rings: While there is a direct bond in the parent compound, derivatives could be synthesized with flexible linkers (e.g., methylene, ethylene) or rigid linkers (e.g., amide, ether) to investigate the optimal spatial arrangement of the two aromatic systems.

The synthesized compounds would then be subjected to biological assays to determine their potency, selectivity, and other relevant pharmacological parameters. The data generated from these assays would be compiled into a SAR table, allowing medicinal chemists to discern trends and design the next generation of more potent and specific compounds.

Computational Approaches to Scaffold Hopping and Bioisosteric Replacements for Lead Diversification

When a lead compound like this compound shows promising activity but also possesses undesirable properties (e.g., poor solubility, metabolic instability), computational techniques such as scaffold hopping and bioisosteric replacement are employed to diversify the lead series.

Scaffold hopping aims to identify novel core structures (scaffolds) that can maintain the essential pharmacophoric features of the original molecule while having a completely different chemical backbone. For this compound, this could involve using computational algorithms to search virtual libraries for compounds that mimic the spatial arrangement of the key interaction points of the naphthalene and fluorobenzoic acid moieties. For instance, the naphthalene ring might be replaced by other bicyclic or even monocyclic aromatic systems that project functional groups in a similar vector.

These computational strategies accelerate the drug discovery process by prioritizing the synthesis of compounds that are most likely to have improved characteristics, thereby saving time and resources.

Molecular Docking and Ligand-Protein Interaction Studies: Theoretical Aspects of Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. For this compound, if the biological target is known, molecular docking studies would be instrumental in elucidating the theoretical binding mechanism.

A three-dimensional model of the target protein's binding site would be used to dock the compound. The docking algorithm would explore various possible conformations and orientations of the molecule within the binding pocket, scoring them based on factors like intermolecular forces, electrostatic interactions, and solvation effects.

The results of a docking study would provide valuable insights into:

Key Interactions: Identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. For example, the carboxylic acid of the benzoic acid moiety would be expected to form hydrogen bonds with polar residues, while the naphthalene ring would likely engage in hydrophobic and pi-stacking interactions. The fluorine atom might participate in halogen bonding or other specific interactions.

Binding Pose: Predicting the most stable conformation of the compound within the active site. This information is crucial for understanding the SAR data and for designing new analogues with improved binding affinity.

Rationale for Selectivity: By docking the compound into the binding sites of related proteins, researchers can gain a theoretical understanding of its selectivity profile.

These theoretical studies guide the rational design of new compounds by suggesting specific modifications that could enhance binding affinity and selectivity.

Rational Design Principles for Modulating Molecular Recognition Profiles

Rational design is an iterative process that combines the insights gained from SAR, computational modeling, and structural biology to design molecules with improved properties. For this compound, rational design principles would be applied to modulate its molecular recognition profile, which encompasses its affinity for the target protein and its selectivity over other proteins.

Based on the SAR data and molecular docking studies, medicinal chemists can formulate hypotheses about how to improve the compound's activity. For example:

If a specific hydrophobic pocket is identified in the binding site, the naphthalene ring could be modified with lipophilic substituents to better fill this pocket and increase potency.

If a hydrogen bond donor/acceptor is present in the active site but not fully utilized by the current ligand, a functional group could be introduced on the scaffold to form this interaction.

To improve selectivity, differences in the amino acid residues between the target and off-target proteins can be exploited. Modifications can be made to the compound to introduce favorable interactions with the target protein while creating unfavorable steric or electronic clashes with the off-target proteins.

This hypothesis-driven approach allows for a more focused and efficient optimization of the lead compound, moving away from random screening towards a more targeted design strategy.

Chemical Library Design and Synthesis Strategies around the Benzoic Acid and Naphthalene Scaffolds

Once a promising scaffold like this compound is identified, the next step is often the design and synthesis of a chemical library to rapidly explore the surrounding chemical space. The library would be designed to systematically vary the key structural components of the molecule.

The design of the library would be guided by the initial SAR and computational studies. For instance, a library could be designed to explore a wide range of substituents on both the benzoic acid and naphthalene rings. Combinatorial chemistry approaches are often employed to synthesize these libraries efficiently.

A typical synthetic strategy might involve:

Synthesis of a common intermediate: For example, a boronic acid or halide derivative of either the fluorobenzoic acid or naphthalene core.

Parallel synthesis: The common intermediate would then be reacted with a diverse set of building blocks in a parallel fashion to generate a large number of final compounds. For example, a Suzuki coupling reaction could be used to connect various substituted naphthalene boronic acids with a fluorobenzoic acid halide.

The resulting library of compounds would then be screened in high-throughput assays to identify new leads with improved activity, selectivity, or pharmacokinetic properties. This approach allows for a rapid and comprehensive exploration of the SAR around the initial hit, significantly accelerating the drug discovery process.

Prospective Research Avenues and Future Directions in 4 Fluoro 3 Naphthalen 2 Yl Benzoic Acid Research

Innovations in Green Synthetic Chemistry for Sustainable Production

The synthesis of biphenyl (B1667301) carboxylic acids, including 4-Fluoro-3-(naphthalen-2-yl)benzoic acid, traditionally relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While effective, these methods often involve harsh conditions, toxic solvents, and costly catalysts. The future of synthesizing these compounds lies in the adoption of green chemistry principles to enhance sustainability, reduce environmental impact, and improve cost-effectiveness.

Key research avenues in this area include:

Development of Water-Soluble Catalysts: A significant advancement is the use of water as a reaction medium, replacing volatile organic compounds (VOCs). Research into water-soluble catalysts, such as fullerene-supported PdCl2 nanocatalysts, has shown promise for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling. researchgate.net These catalysts can facilitate high yields (over 90%) at room temperature in aqueous media, and their water solubility allows for easy recovery and recycling, a cornerstone of green chemistry. researchgate.net

Heterogeneous Catalysis: Moving from homogeneous to heterogeneous catalysts simplifies product purification and catalyst reuse. Future work will likely focus on immobilizing palladium catalysts on solid supports like polymers, silica (B1680970), or magnetic nanoparticles. This approach not only prevents the leaching of toxic heavy metals into the final product but also allows for the catalyst to be easily separated from the reaction mixture by simple filtration.

Microwave-Assisted Synthesis: Microwave irradiation offers a more energy-efficient alternative to conventional heating methods. It can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. acs.org The application of microwave-assisted organic synthesis (MAOS) to the production of this compound could significantly improve process efficiency.

Biocatalysis and Biosynthesis: An emerging frontier is the use of microorganisms or enzymes to produce complex organic molecules. While direct biosynthesis of this specific compound is a long-term goal, biocatalytic methods could be employed to create key precursors in an environmentally friendly manner, utilizing renewable resources and operating under mild conditions. mdpi.com

| Approach | Traditional Method | Green Innovation | Potential Advantages |

|---|---|---|---|

| Solvent | Organic solvents (e.g., Toluene, Dioxane) | Water, Supercritical CO2, Ionic Liquids | Reduced toxicity, lower environmental impact, improved safety. |

| Catalyst | Homogeneous Palladium complexes (e.g., Pd(PPh3)4) | Heterogeneous catalysts (e.g., Pd on carbon), nanocatalysts, water-soluble catalysts. researchgate.net | Easy separation, reusability, reduced metal contamination. |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, sonication. acs.org | Faster reaction rates, lower energy consumption, improved yields. |

| Precursor Synthesis | Petrochemical-based starting materials | Bio-based feedstocks and biocatalytic routes. mdpi.com | Use of renewable resources, reduced carbon footprint. |

Development of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A profound understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Traditional analytical methods, which rely on withdrawing samples for offline analysis, can be disruptive and may not capture the dynamics of transient intermediates. The development and application of advanced in-situ spectroscopic techniques offer a window into the reaction as it happens, providing high-density, real-time data. ubc.ca

Future research will increasingly integrate these techniques for process analytical technology (PAT):

In-Situ Raman Spectroscopy: This non-invasive technique is particularly powerful for monitoring reactions in real-time, including microwave-promoted Suzuki couplings. acs.org By tracking the characteristic vibrational frequencies of reactants, intermediates, and products, researchers can determine reaction initiation, completion, and kinetics without disturbing the system. acs.orgaip.org Platforms that combine catalytic and plasmonic activity, such as bifunctional Au-Pd nanocoronal films, can enhance the Raman signal (SERS), allowing for even more sensitive monitoring of surface-level transformations. researchgate.netacs.org

In-Situ FTIR and NMR Spectroscopy: Flow chemistry setups equipped with in-situ FTIR and NMR probes will enable continuous monitoring of reaction progress. This approach is ideal for detailed mechanistic studies, helping to identify key catalytic species and reaction intermediates, which is essential for developing more efficient catalytic systems.

Automated Reaction Platforms: The integration of in-situ analytical methods with automated sampling and reaction platforms provides a robust solution for acquiring highly reproducible and accurate time-course data. ubc.ca This high-throughput approach can accelerate the optimization of reaction conditions (e.g., temperature, catalyst loading, base concentration) for the synthesis of this compound and its derivatives.

| Technique | Type of Information Provided | Application in Synthesis |

|---|---|---|

| In-Situ Raman Spectroscopy | Real-time concentration of reactants/products, reaction kinetics, endpoint determination. acs.org | Monitoring Suzuki-Miyaura cross-coupling reactions to optimize reaction time and temperature. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced sensitivity for surface-adsorbed species, mechanistic insights at the catalyst surface. aip.orgresearchgate.net | Studying heterogeneous catalytic processes and identifying short-lived intermediates. |

| In-Situ FTIR Spectroscopy | Functional group transformation, identification of intermediates. | Tracking the conversion of boronic acids and aryl halides. |

| In-Situ NMR Spectroscopy | Detailed structural information, quantification of all soluble species. | Elucidating complex reaction mechanisms and identifying byproducts. |

Application of Artificial Intelligence and Machine Learning in Chemical Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery of new molecules. For this compound, AI and machine learning (ML) can significantly accelerate the design of new derivatives with tailored properties, bypassing the time-consuming and costly cycle of synthesis and testing. mdpi.com

Prospective applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of this compound derivatives with their biological activity or material properties. researchgate.net These models can then be used to screen virtual libraries of thousands of potential compounds and prioritize the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical databases to design entirely new molecules. These models can be optimized to generate derivatives of the core scaffold that are predicted to have high binding affinity to a specific biological target or possess desired physicochemical properties. acs.org

Property Prediction: Deep learning models can accurately predict a wide range of properties for unsynthesized molecules, including solubility, toxicity, and metabolic stability. mdpi.com This allows researchers to filter out compounds with undesirable characteristics early in the design phase, saving significant resources.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. researchgate.net For a target derivative of this compound, these tools could help identify the most efficient and highest-yielding synthetic pathway.

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Virtual Screening | Using ML models to rapidly screen large compound libraries to identify potential "hits". nih.gov | Drastically reduces the number of compounds that need to be synthesized and tested experimentally. |

| De Novo Design | Generative models create novel molecular structures optimized for specific properties. acs.org | Expands the accessible chemical space beyond known compounds. |

| ADME/T Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. researchgate.net | Improves the success rate of drug candidates by identifying potential liabilities early. |

| Retrosynthesis Planning | AI algorithms suggest step-by-step synthetic pathways for a target molecule. | Assists chemists in designing efficient and practical syntheses. |

Investigations into Self-Assembly and Nanoscale Organization of Derivatives

The molecular architecture of this compound, featuring a rigid aromatic backbone and a hydrogen-bonding carboxylic acid group, makes it an excellent candidate for building ordered structures through self-assembly. This bottom-up approach to creating nanomaterials is a rapidly growing field, with potential applications in electronics, sensing, and drug delivery.

Future research in this domain will focus on:

Controlling Supramolecular Structures: The self-assembly process is governed by a delicate balance of non-covalent interactions, including hydrogen bonding (via the carboxylic acid), π-π stacking (via the naphthalene (B1677914) and benzene (B151609) rings), and halogen bonding (via the fluorine atom). By systematically modifying the chemical structure—for instance, by changing the position of the fluorine atom or adding other functional groups—researchers can tune these interactions to control the final morphology of the assembled nanostructures (e.g., nanofibers, nanosheets, or hydrogels). nih.gov

Functional Nanomaterials: Derivatives can be designed to self-assemble into materials with specific functions. For example, incorporating electron-donating or -accepting groups could lead to self-assembled structures with interesting charge-transport properties for use in organic electronics. The self-assembly of naphthalene-diimide derivatives appended with carboxylic acids has already been shown to yield materials with tunable luminescence and electrical conductivity. researchgate.net

Stimuli-Responsive Materials: By introducing responsive chemical moieties, it may be possible to create "smart" materials that assemble or disassemble in response to external stimuli like pH, light, or temperature. This could be harnessed for applications such as controlled-release drug delivery systems or dynamic biomaterials.

Advanced Characterization: Understanding and controlling self-assembly requires sophisticated characterization techniques. Future studies will rely heavily on atomic force microscopy (AFM) and scanning electron microscopy (SEM) to visualize nanoscale morphologies, alongside spectroscopic and X-ray diffraction methods to probe the underlying molecular packing and intermolecular interactions. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.